6-(Dimethylamino)pyridine-3-carboxylic acid
Overview
Description
6-(Dimethylamino)pyridine-3-carboxylic acid is a compound that is structurally related to various pyridine derivatives which have been studied for their chemical reactivity and potential applications. While the specific compound is not directly mentioned in the provided papers, the research on similar compounds can offer insights into its properties and reactivity. For instance, 4-(Dimethylamino)pyridine has been shown to be an effective catalyst in iodolactonisation reactions , and the synthesis of 6-substituted pyridinols has been reported to exhibit interesting antioxidant properties .
Synthesis Analysis
The synthesis of related compounds often involves the functionalization of pyridine derivatives. For example, the lithiation of 6-dimethylamino-1-azafulvene dimer followed by reaction with electrophilic reagents has been used to produce a variety of substituted pyrrole-2-carboxaldehydes . Similarly, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols involved a low-temperature aryl bromide-to-alcohol conversion . These methods could potentially be adapted for the synthesis of 6-(Dimethylamino)pyridine-3-carboxylic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex and is often studied using various analytical techniques. For instance, X-ray diffraction, FTIR spectroscopy, and ab initio HF calculations have been employed to study the structure of a complex of 4-dimethylamino-2,6-dimethylpyridine N-oxide . These techniques could be applied to 6-(Dimethylamino)pyridine-3-carboxylic acid to determine its molecular geometry, hydrogen bonding interactions, and electronic structure.
Chemical Reactions Analysis
Pyridine derivatives are known to undergo a range of chemical reactions. For example, 6-[(dimethylamino)methylene]aminouracil, a related compound, reacts with heterocumulenes to form novel pyrimido[4,5-d]pyrimidines . Another derivative, 6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil, undergoes cycloaddition and Michael-type reactions . These studies suggest that 6-(Dimethylamino)pyridine-3-carboxylic acid could also participate in various organic transformations, potentially leading to the formation of novel heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by substituents on the pyridine ring. For instance, the basicity of pyridinols was found to approach physiological pH with increasing electron density in the ring . The luminescence properties of pyridine-2,6-dicarboxylic acid derivatives have been explored for their potential application in biological imaging . These findings indicate that the physical and chemical properties of 6-(Dimethylamino)pyridine-3-carboxylic acid would likely be affected by its dimethylamino and carboxylic acid functional groups, which could be explored for various applications.
Scientific Research Applications
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Synthesis and Structural Characteristic of Pyridine Carboxylic Acid Adducts with Squaric Acid
- Application Summary : This research involved the cocrystallization of pyridine carboxylic acid with squaric acid. Three new complexes were prepared, including a salt–cocrystal continuum and two ionic complexes .
- Methods of Application : The structures were optimized at the APF-D/6-311++G(d,p) level of theory. Single-crystal X-ray diffraction studies were used to analyze the structures .
- Results : The study found that proton transfer takes place in the structures, resulting in the formation of a hydrogen-bonded ion pair. The complexes showed high thermal stability and inhibiting properties against Poria placenta .
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Catalytic and Non-Catalytic Amidation of Carboxylic Acid Substrates
- Application Summary : This research focused on the amidation of carboxylic acid substrates, which is a significant part of organic and medicinal chemistry due to its utility in synthesizing peptides, lactams, and bioactive products with anticancer, antifungal, and antibacterial properties .
- Methods of Application : Various methods were used for amidation, including carboxylic acid activation, amine activation, and transamidation .
- Results : The study found that more than 25% of familiar drugs consist of a carboxamide group, demonstrating the value of amide bond formation .
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Applications of 4-Dimethylaminopyridine (DMAP)
- Application Summary : DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .
- Methods of Application : DMAP is used as a catalyst in these reactions .
- Results : The use of DMAP as a catalyst can enhance the efficiency of these reactions .
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Synthesis and Structural Characteristic of Pyridine Carboxylic Acid Adducts with Squaric Acid
- Application Summary : In this research, squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization .
- Methods of Application : Three new complexes were prepared, including a salt–cocrystal continuum and two ionic complexes .
- Results : The study found that proton transfer takes place in the structures, resulting in the formation of a hydrogen-bonded ion pair .
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Co-crystals and Molecular Salts of Carboxylic Acid/Pyridine Complexes
- Application Summary : This research focused on the formation of co-crystals and molecular salts of carboxylic acid/pyridine complexes .
- Methods of Application : The study examined a series of nine complexes and 109 literature examples containing a carboxylic acid functional group and a pyridine functional group on separate molecules .
- Results : The study found that proton transfer occurs at values above 3 to form a molecular salt and none at values below 0 to form a co-crystal .
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Synthesis and Structural Characteristic of Pyridine Carboxylic Acid Adducts with Squaric Acid
- Application Summary : In this research, squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization .
- Methods of Application : Three new complexes were prepared, including a salt–cocrystal continuum and two ionic complexes .
- Results : The study found that proton transfer takes place in the structures, resulting in the formation of a hydrogen-bonded ion pair .
-
Co-crystals and Molecular Salts of Carboxylic Acid/Pyridine Complexes
- Application Summary : This research focused on the formation of co-crystals and molecular salts of carboxylic acid/pyridine complexes .
- Methods of Application : The study examined a series of nine complexes and 109 literature examples containing a carboxylic acid functional group and a pyridine functional group on separate molecules .
- Results : The study found that proton transfer occurs at values above 3 to form a molecular salt and none at values below 0 to form a co-crystal .
properties
IUPAC Name |
6-(dimethylamino)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)7-4-3-6(5-9-7)8(11)12/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMLEYINWKGSAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232030 | |
Record name | 3-Pyridinecarboxylic acid, 6-(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90232030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethylamino)pyridine-3-carboxylic acid | |
CAS RN |
82846-28-4 | |
Record name | 6-(Dimethylamino)-3-pyridinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082846284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 82846-28-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196545 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pyridinecarboxylic acid, 6-(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90232030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Dimethylamino)nicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-(DIMETHYLAMINO)-3-PYRIDINECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21E3K6C9ZU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.